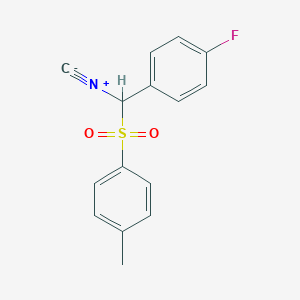

a-Tosyl-(4-fluorobenzyl) isocyanide

Übersicht

Beschreibung

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound with the molecular formula C15H12FNO2S. It is characterized by the presence of a tosyl group (a toluenesulfonyl group) attached to a 4-fluorobenzyl isocyanide moiety. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide typically involves the reaction of 4-fluorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then treated with a suitable isocyanide-forming reagent, such as chloroform and potassium hydroxide, to yield the desired isocyanide compound. The reaction is usually carried out under inert atmosphere conditions and at low temperatures to prevent decomposition of the isocyanide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

a-Tosyl-(4-fluorobenzyl) isocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Electrophiles: Such as aldehydes, ketones, and alkyl halides.

Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the isocyanide group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

a-Tosyl-(4-fluorobenzyl) isocyanide serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

- Building Block for Heterocycles : The compound can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, leading to the formation of five-membered heterocycles that are crucial in pharmaceuticals and natural products .

- Nucleophilic Substitution Reactions : The isocyanide group can be replaced by various nucleophiles (amines, alcohols), allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds .

- Electrophilic Addition Reactions : It can react with electrophiles (aldehydes, ketones) to form diverse chemical structures .

Medicinal Chemistry

The compound has garnered interest in drug development due to its unique reactivity profile:

- Development of Bioactive Molecules : Researchers utilize this compound for synthesizing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders .

- Pharmacological Studies : Isocyanides are known for their ability to interact with biological macromolecules, making them candidates for exploring new therapeutic agents .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in material science:

- Functionalized Materials : The compound's reactivity allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel heterocycles through cycloaddition reactions. The resulting compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Interaction with Biological Targets

Research focused on the interaction of this compound with enzymes related to neurodegenerative diseases. The findings indicated that derivatives of this compound could inhibit enzyme activity, suggesting pathways for developing therapeutics .

Wirkmechanismus

The mechanism of action of a-Tosyl-(4-fluorobenzyl) isocyanide involves its ability to act as a versatile building block in organic synthesis. The isocyanide group is highly reactive and can undergo various transformations, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to a-Tosyl-(4-fluorobenzyl) isocyanide include:

- a-Tosyl-(3-methoxybenzyl) isocyanide

- a-Tosyl-(4-methoxybenzyl) isocyanide

- a-Tosylbenzyl isocyanide

Uniqueness

This compound is unique due to the presence of the fluorine atom on the benzyl ring, which can influence the compound’s reactivity and properties. This fluorine substitution can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other tosylated isocyanides.

Biologische Aktivität

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound characterized by its unique structure, which includes a tosyl group, a fluorinated benzyl moiety, and an isocyanide functional group. Its molecular formula is , with a molecular weight of approximately 289.33 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with isocyanides.

The presence of the isocyanide group in this compound is significant because isocyanides are known for their reactivity and ability to interact with various biological macromolecules. The fluorine atom in the benzyl group enhances the compound's reactivity and solubility, making it a versatile candidate for further research in drug development and organic synthesis.

Research Findings

Several studies have highlighted the pharmacological potential of isocyanides:

- Ugi Reaction Applications : The Ugi reaction, which involves the formation of isocyanides, has been utilized to synthesize various biologically active compounds. This method allows for the incorporation of diverse functional groups that can enhance biological activity .

- Structure-Activity Relationship (SAR) : In studies involving related compounds, structural modifications have been shown to significantly affect biological activity. For example, substituents on the benzyl group can influence both potency and selectivity against viral targets .

Table: Summary of Biological Activities Related to Isocyanides

Case Studies

- Antiviral Screening : In a study evaluating various piperidine derivatives, one fluorinated analogue exhibited significant antiviral activity with an EC50 value of 7.4 µM against HCoV-229E while maintaining low cytotoxicity (CC50 = 44 µM). This underscores the importance of fluorine substitution in enhancing biological efficacy .

- Synthetic Applications : The synthesis of macrocyclic compounds via Ugi reactions involving isocyanides has been reported to yield compounds with improved membrane permeability and biological activity, indicating the versatility of isocyanides in pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQPEDHCCJBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445502 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-95-1 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.